molecular formula C13H17N3O3S B410696 N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide

N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide

Katalognummer: B410696
Molekulargewicht: 295.36g/mol
InChI-Schlüssel: XDBZXZLENSJHRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide is an organic compound with a complex structure that includes a benzoyl group, a hydrazinocarbothioyl group, and an acetamide group

Eigenschaften

Molekularformel

C13H17N3O3S

Molekulargewicht

295.36g/mol

IUPAC-Name

N-[[(4-propoxybenzoyl)amino]carbamothioyl]acetamide

InChI

InChI=1S/C13H17N3O3S/c1-3-8-19-11-6-4-10(5-7-11)12(18)15-16-13(20)14-9(2)17/h4-7H,3,8H2,1-2H3,(H,15,18)(H2,14,16,17,20)

InChI-Schlüssel

XDBZXZLENSJHRK-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide typically involves the reaction of 4-propoxybenzoic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinocarbothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[N’-(4-Methoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
  • N-[N’-(4-Ethoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
  • N-[N’-(4-Butoxy-benzoyl)-hydrazinocarbothioyl]-acetamide

Uniqueness

N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.